Sensory Profile Differentiation: Methyl p-tert-butylphenylacetate vs. Methyl Phenylacetate
While methyl phenylacetate is defined almost entirely by a powerful sweet, honey-like, and jasmine floral aroma , methyl p-tert-butylphenylacetate presents a complex profile with significant woody-camphoraceous and roasted chocolate notes. The addition of the para-tert-butyl group fundamentally alters the odor and flavor direction from a monochromatic floral-honey to a multi-dimensional woody-chocolate profile . This shift in sensory character is a key differentiator for applications requiring less sweet, more savory, or complex brown notes.
| Evidence Dimension | Organoleptic Profile (Odor/Flavor Description) |
|---|---|
| Target Compound Data | Sweet, woody-camphoraceous odor; roasted, chocolate-like flavor with waxy, honey, and fruity nuances. LogP = 3.65 [1]. |
| Comparator Or Baseline | Methyl phenylacetate (CAS 101-41-7): Strong honey, sweet, floral, jasmine-like odor; sweet, honey-like flavor. LogP = 1.83 [2]. |
| Quantified Difference | Qualitative differentiation: primary character shifts from 'floral-honey' to 'woody-chocolate'. Quantitative differentiation: LogP increases by +1.82 units (3.65 vs. 1.83), indicating a >60-fold higher partition coefficient favoring lipid phases [2]. |
| Conditions | Sensory evaluation at standard olfactory conditions (e.g., 1-10% dilution); LogP is a calculated physicochemical property. |
Why This Matters
For procurement, this evidence confirms the two esters are not interchangeable sensory equivalents; selecting methyl p-tert-butylphenylacetate is mandatory for achieving woody, chocolate, and camphoraceous notes in a flavor or fragrance formula.
- [1] Methyl p-tert-butylphenylacetate. Selleck Chemicals, Product COA (CAS 3549-23-3). View Source
- [2] PubChem. Methyl phenylacetate (CID 7644). LogP = 1.83. View Source
